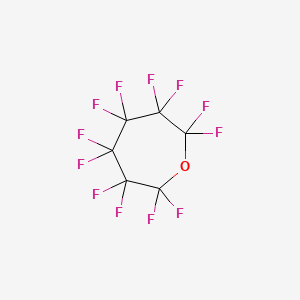
5-(4-bromophenyl)-1H-pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1H-pyrimidin-2-one typically involves the cyclocondensation of a chalcone derivative with urea or its analogs. One common method is the Claisen–Schmidt condensation followed by Michael addition. For example, a chalcone derivative can be formed by reacting 4-bromobenzaldehyde with acetophenone under basic conditions. This chalcone can then undergo Michael addition with urea in the presence of a base such as triethylamine to yield the desired pyrimidinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution: Products include various substituted pyrimidinones.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrimidine ring.
Coupling: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
5-(4-Bromophenyl)-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-(4-bromophenyl)-1H-pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antiviral activities .
類似化合物との比較
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-substituted aromatic compound with different functional groups.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities.
Uniqueness
5-(4-Bromophenyl)-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
27793-99-3 |
|---|---|
分子式 |
C10H7BrN2O |
分子量 |
251.08 g/mol |
IUPAC名 |
5-(4-bromophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |
InChIキー |
FCWPEJHWFZWTIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNC(=O)N=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)

![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)



![5,7-dihydroxy-2-[4-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one](/img/structure/B14759950.png)


![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)


